
N-(2-aminoethyl)-N-methyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-N-methyloxan-4-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of an oxan-4-amine group attached to a 2-aminoethyl and a methyl group
Mechanism of Action
Target of Action
Related compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin converting enzyme 2 (ace2), which plays a crucial role in cardiovascular regulation and lung protection .
Mode of Action
It’s worth noting that similar compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing its actions from occurring .
Biochemical Pathways
Related compounds have been found to disrupt the homeostasis of lysosomal ph, which is an important modulator for many cellular processes .
Result of Action
Related compounds have been found to cause significant morphological, biochemical, and biomechanical alterations in the extracellular matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-methyloxan-4-amine typically involves the reaction of oxan-4-amine with 2-aminoethyl and methyl groups under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment such as sand-milling dispersing-agitators. The process includes the mechanical mixing of the reactants, followed by the addition of curing agents and catalysts to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-N-methyloxan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine group, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of N-(2-aminoethyl
Properties
IUPAC Name |
N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(5-4-9)8-2-6-11-7-3-8/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBLOPIXTVXFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
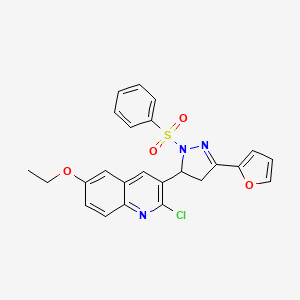
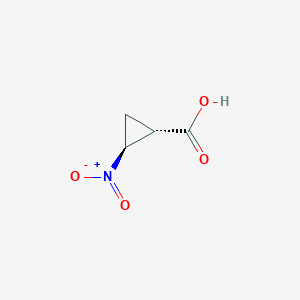
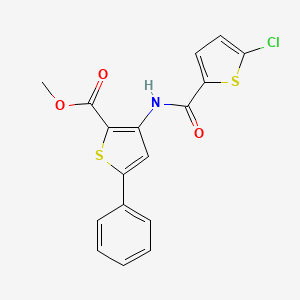
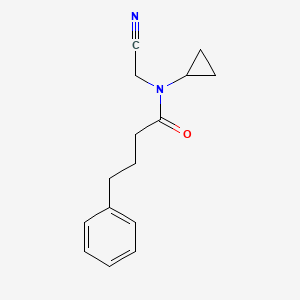
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B2973012.png)
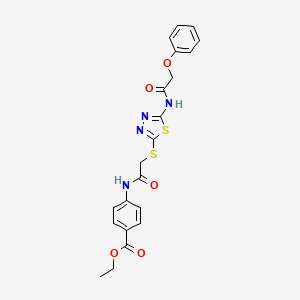
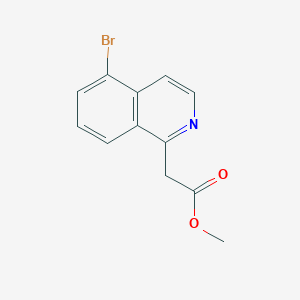
![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)
![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)
![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)

